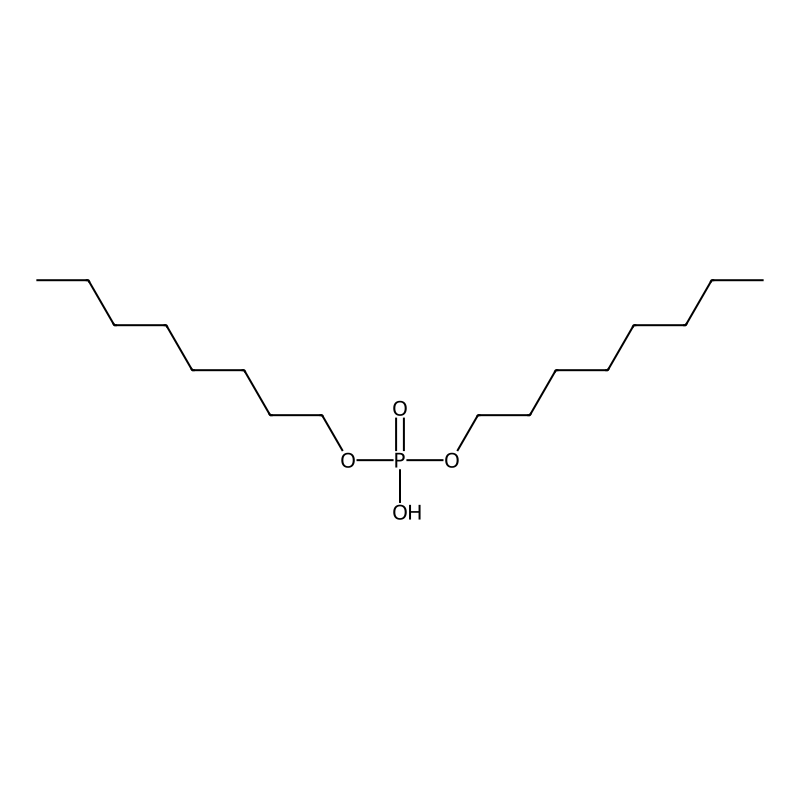

Dioctyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Di-n-octyl phosphate (DOP) is a straight-chain dialkyl phosphate ester widely utilized as a specialized extractant, a dopant for intrinsically conductive polymers, and a biomimetic lipid component. Unlike its ubiquitous branched isomer, di-(2-ethylhexyl) phosphoric acid (D2EHPA), DOP features two unbranched eight-carbon chains. This linear molecular architecture imparts distinct physicochemical properties, including enhanced parallel packing in lipid bilayers, specific solubility profiles in non-polar resin matrices, and unique steric dynamics during complexation. For industrial procurement, DOP is selected over bulk branched phosphates when applications demand highly ordered self-assembly, specific radiolytic degradation pathways, or optimized formulation compatibility in advanced anti-corrosion coatings .

Substituting di-n-octyl phosphate with its cheaper, branched analog di-(2-ethylhexyl) phosphoric acid (D2EHPA) or generic mixed octyl phosphates frequently leads to formulation or process failures. In polymer coatings, the linear octyl chains of DOP are required to lower the percolation threshold and ensure homogenous dispersion of polyaniline (PANI) within hydrophobic resins; branched isomers disrupt this packing, leading to phase separation and compromised barrier properties [1]. In analytical applications, such as multichannel taste sensors, the straight chains are critical for forming stable, biomimetic artificial lipid membranes. Branched substitutes introduce excessive steric hindrance, preventing the tight molecular packing required for reproducible potentiometric signal transduction [2]. Consequently, buyers must specify the exact linear isomer (CAS 3115-39-7) for applications dependent on precise molecular geometry.

Formulation Compatibility: Enhanced Dispersion of Polyaniline in Anti-Corrosion Coatings

Di-n-octyl phosphate (DOP) is utilized as an anionic dopant for polyaniline (PANI) to improve its compatibility with hydrophobic resin matrices. Studies demonstrate that PANI doped with DOP achieves a highly homogeneous dispersion in non-polar resins (such as epoxies and alkyds) compared to PANI doped with short-chain inorganic acids like HCl. The linear C8 chains of DOP act as a stabilizing surfactant tail, significantly lowering the percolation threshold (e.g., down to ~0.05% in specific matrices) and extending the corrosion protection duration of mild steel in 3.5 wt% NaCl environments[1].

| Evidence Dimension | Percolation threshold and matrix dispersion |

| Target Compound Data | DOP-doped PANI (stable dispersion, percolation threshold ~0.05%) |

| Comparator Or Baseline | HCl-doped PANI (poor organic dispersion, higher percolation threshold) |

| Quantified Difference | DOP enables stable dispersion in hydrophobic resins and significantly extends time-to-failure in salt spray tests. |

| Conditions | Mild steel substrate, 3.5 wt% NaCl solution, electrochemical impedance spectroscopy (EIS). |

For coating formulators, DOP is the preferred dopant to integrate conductive polymers into standard industrial resins without phase separation.

Radiolytic Stability: Distinct Thermal Evolution of Radicals in Solvent Extraction

In nuclear waste separation, the radiolytic stability of extractants is critical. Under electron-beam irradiation, di-n-octyl phosphate (DOP) exhibits a distinct radical decay profile compared to highly branched or sterically hindered ligands. Low-temperature EPR spectroscopy and DFT calculations reveal that the unbranched structure of DOP influences the steric hindrance around the phosphorus core, leading to specific thermal evolution pathways with conformational rearrangement barriers of ~20 kcal/mol [1]. Unlike highly branched analogs which may form different stable radical intermediates, the linear chains of DOP dictate its specific degradation kinetics and the subsequent formation of peroxide radicals in the presence of trace oxygen [1].

| Evidence Dimension | Radical thermal stability and rearrangement energy barrier |

| Target Compound Data | Di-n-octyl phosphate (DOP) (~20 kcal/mol rearrangement barrier, specific alkyl radical decay) |

| Comparator Or Baseline | Sterically hindered branched amides/phosphates (e.g., DEHBA, TODGA) |

| Quantified Difference | DOP's linear structure results in lower steric hindrance, altering the thermal stability and decay pathways of radiation-induced radicals compared to bulky branched ligands. |

| Conditions | Neat liquid exposed to electron-beam radiation, 108–220 K, EPR spectroscopy. |

Procurement for nuclear reprocessing must account for these specific radiolytic degradation pathways to accurately model solvent lifecycle and prevent third-phase formation.

Reproducibility: Biomimetic Packing in Artificial Lipid Membranes

Multichannel taste sensors rely on artificial lipid membranes to transduce chemical signals into electrical responses. Di-n-octyl phosphate is specifically selected as an anionic lipid component because its linear dialkyl chains allow for highly ordered, parallel packing within the polymer membrane matrix [1]. Branched isomers like D2EHPA introduce severe steric bulk that disrupts the tight packing of the lipid bilayer analog, leading to membrane instability and noisy potentiometric signals. The structural fidelity of DOP ensures reproducible membrane self-assembly, which is essential for the consistent calibration of sensors detecting bitterness and astringency [1].

| Evidence Dimension | Membrane packing efficiency and signal stability |

| Target Compound Data | Di-n-octyl phosphate (tight parallel packing, stable potentiometric signal) |

| Comparator Or Baseline | Branched dialkyl phosphates (e.g., D2EHPA) (disrupted packing, higher signal noise) |

| Quantified Difference | The linear C8 chains of DOP mimic natural phospholipids, enabling stable membrane formation that branched isomers cannot achieve. |

| Conditions | Polymer-lipid artificial membrane in multichannel taste sensor arrays. |

Analytical device manufacturers must procure the linear DOP isomer to guarantee sensor reproducibility and stable membrane electrochemistry.

Conductive Polymer Anti-Corrosion Coatings

Directly downstream of its superior dispersion capabilities, DOP is the dopant of choice for formulating polyaniline (PANI) into hydrophobic industrial resins (such as epoxies, alkyds, and vinyls). It ensures that the conductive polymer remains homogeneously distributed, providing extended anodic protection to mild steel in marine and high-salinity environments [1].

Artificial Lipid Membranes for Analytical Sensors

Leveraging its ability to form tightly packed, biomimetic bilayers, DOP is utilized in the manufacturing of multichannel taste sensors. It acts as the critical anionic lipid component that interacts with tastants, ensuring stable and reproducible potentiometric signal generation [2].

Specialized Hydrometallurgical Solvent Extraction

In extraction systems where the radiolytic degradation profile or steric constraints of branched extractants (like D2EHPA) are problematic, the linear architecture of DOP provides an alternative complexation dynamic. Its specific radical decay pathways under irradiation make it a critical compound for modeling and optimizing advanced nuclear waste separation processes [3].

References

- [1] Samui, A.B., et al., 'Polyaniline-dioctyl phosphate salt for corrosion protection of iron', Progress in Organic Coatings, 54, 263-267 (2005).

- [2] Toko, K., 'Taste sensor', Materials Science and Engineering: C, 4, 69-82 (1996).

- [3] Thermal Transformations of Radicals Derived from Nuclear Waste Separation Ligands Exposed to Radiation, The Journal of Physical Chemistry A (2025).

Physical Description

COLOURLESS OR AMBER LIQUID.

XLogP3

Flash Point

Density

LogP

Melting Point

Related CAS

19045-78-4 (potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 27 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 26 of 27 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive

Other CAS

3115-39-7

298-07-7

Wikipedia

General Manufacturing Information

Phosphoric acid, dioctyl ester: ACTIVE

Phosphoric acid, di-C8-14-alkyl esters: ACTIVE